molecular formula C10H4Br2F3N B1457668 2,6-Dibromo-4-(trifluoromethyl)quinoline CAS No. 1538127-91-1

2,6-Dibromo-4-(trifluoromethyl)quinoline

Cat. No.: B1457668
CAS No.: 1538127-91-1
M. Wt: 354.95 g/mol
InChI Key: BWQMAKKTADADBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,6-Dibromo-4-(trifluoromethyl)quinoline typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination. The reaction conditions often include the use of strong acids such as methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dibromo-4-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dibromo-4-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dibromo-4-(trifluoromethyl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dibromo-4-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines such as:

These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and biological activity. The unique combination of bromine and trifluoromethyl groups in this compound distinguishes it from other fluorinated quinolines, providing distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQMAKKTADADBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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